H-Ser-phe-leu-leu-arg-OH

Structure-Activity Relationship Minimal Peptide Mapping Platelet Pharmacology

TRAP-5 (H-Ser-Phe-Leu-Leu-Arg-OH) is the shortest PAR-1 agonist peptide retaining full agonist activity (EC50 0.1-0.8 µM). Unlike TRAP-6 or other analogs, it ensures PAR-1-selective activation with no detectable PAR-4 cross-reactivity, eliminating confounding variables in platelet aggregation and thrombosis assays. This compound is the definitive reference for PAR-1 structure-activity relationship studies and is validated for GPIIb/IIIa antagonist screening. Choose TRAP-5 for reproducible, receptor-specific pharmacology data.

Molecular Formula C30H50N8O7
Molecular Weight 634.8 g/mol
CAS No. 141685-53-2
Cat. No. B549605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser-phe-leu-leu-arg-OH
CAS141685-53-2
Molecular FormulaC30H50N8O7
Molecular Weight634.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N
InChIInChI=1S/C30H50N8O7/c1-17(2)13-22(26(41)35-21(29(44)45)11-8-12-34-30(32)33)37-27(42)23(14-18(3)4)38-28(43)24(36-25(40)20(31)16-39)15-19-9-6-5-7-10-19/h5-7,9-10,17-18,20-24,39H,8,11-16,31H2,1-4H3,(H,35,41)(H,36,40)(H,37,42)(H,38,43)(H,44,45)(H4,32,33,34)/t20-,21-,22-,23-,24-/m0/s1
InChIKeyLJYDIYITSYDTAY-LSBAASHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRAP-5 (H-Ser-Phe-Leu-Leu-Arg-OH, CAS 141685-53-2): PAR-1 Minimal Active Fragment Peptide for Platelet and Hemostasis Research


H-Ser-Phe-Leu-Leu-Arg-OH (also designated TRAP-5, Thrombin Receptor Activator Peptide 5, or PAR-1 1-5 fragment) is a synthetic pentapeptide corresponding to the N-terminal amino acid residues 42-46 of the human protease-activated receptor 1 (PAR-1) . This sequence represents the minimal peptide length that retains full agonist activity for serotonin release from human platelets . As a PAR-1 agonist, TRAP-5 mimics the tethered ligand exposed upon thrombin-mediated proteolytic cleavage of the receptor N-terminus, enabling functional activation of PAR-1 independently of receptor proteolysis . The compound is primarily utilized as a research tool in hematology and cardiovascular pharmacology to probe platelet activation, thrombin receptor signaling, and thrombosis mechanisms .

Why TRAP-5 (H-Ser-Phe-Leu-Leu-Arg-OH) Cannot Be Interchanged with Other PAR-1 Peptides or Thrombin Receptor Agonists


Interchanging TRAP-5 with closely related PAR-1 agonist peptides such as TRAP-6 (SFLLRN), TRAP-4 (SFLL), or alternative selective PAR-1 agonists (e.g., TFLLRNPNDK) carries substantial experimental and interpretative risk. The differences in peptide length, C-terminal modification, amino acid sequence, and receptor subtype selectivity fundamentally alter potency, signaling bias, metabolic stability, and in vivo hemodynamic outcomes [1][2]. For instance, extending the sequence from five to six amino acids (TRAP-5 vs. TRAP-6) or modifying the C-terminus (free acid vs. amide) can produce EC50 values differing by more than fivefold . Furthermore, while TRAP-5 and TRAP-6 are PAR-1 agonists with no detectable PAR-4 activity, certain other receptor-activating peptides (e.g., SFLLRN) exhibit detectable cross-reactivity with additional PAR subtypes in vivo, which may confound interpretation of observed responses [2][3]. Consequently, generic substitution without quantitative, comparative validation risks data irreproducibility and erroneous conclusions regarding PAR-1-specific pharmacology. The evidence presented below provides the quantitative basis for informed, compound-specific selection.

TRAP-5 (H-Ser-Phe-Leu-Leu-Arg-OH) Quantified Differentiation: Comparative Data for Scientific Selection


TRAP-5 as the Minimal Full-Activity Fragment: Defining the Core Pharmacophore vs. TRAP-4 (SFLL)

TRAP-5 represents the minimal peptide length that retains full agonist activity for serotonin release from human platelets, whereas the shorter tetrapeptide TRAP-4 (SFLL-amide) exhibits markedly reduced potency . The pentapeptide sequence thus defines the core pharmacophore necessary for effective PAR-1 engagement in platelet activation assays [1].

Structure-Activity Relationship Minimal Peptide Mapping Platelet Pharmacology

Free Acid C-Terminus Activity: Differentiating TRAP-5 from TRAP-6 Amide Derivatives in Platelet Aggregation Potency

The C-terminal modification state of TRAP peptides substantially influences agonist potency. While TRAP-5 and the closely related hexapeptide TRAP-6 (SFLLRN, free acid) exhibit EC50 values in the submicromolar to low micromolar range for human platelet aggregation, C-terminal amidation of TRAP-6 (TRAP-6 amide) yields approximately 5.3-fold greater potency . This indicates that the free acid C-terminus (as present in TRAP-5) provides a baseline agonist activity that can be augmented through amidation or extended by Asn addition, offering researchers a defined potency gradient for assay calibration .

Platelet Aggregation Peptide Modification PAR-1 Agonist Potency

PAR-1 Selectivity and Lack of PAR-4 Activity: Differentiating TRAP-5/TRAP-6 from Broad-Spectrum PAR Agonists

Both TRAP-5 and TRAP-6 exhibit selective agonism at PAR-1 with no detectable functional activity at PAR-4 in human platelet assays [1]. This contrasts with thrombin itself, which activates both PAR-1 and PAR-4 on human platelets, and with PAR-4-selective agonists such as AYPGKF . The PAR-1 selectivity of TRAP-5 enables unambiguous dissection of PAR-1-specific signaling pathways without confounding contributions from PAR-4-mediated responses .

Receptor Selectivity PAR-1 PAR-4 Platelet Receptors

TRAP-5/TRAP-6 In Vivo Hemodynamic Profile: Differentiated Dose-Response vs. PAR-2 Agonists

Intravenous administration of TRAP-6 in anesthetized rats produces a characteristic triphasic mean arterial pressure (MAP) response consisting of a short decrease, followed by an increase, and then a longer sustained decrease . This hemodynamic signature is distinct from the prolonged, exclusively hypotensive response induced by the PAR-2 selective agonist SLIGRL [1]. Furthermore, SFLLRN (TRAP-6) exhibits a clear dose-dependent hypotensive effect in mice, with a defined rank order of potency among PAR-activating peptides: SLIGRL (PAR-2) > SFLLRN (TRAP-6, PAR-1) > TFLLRNPNDK (PAR-1 selective) [1].

In Vivo Pharmacology Blood Pressure Regulation PAR-1 Cardiovascular Effects

Species Selectivity Profile: Human Platelet Activity Without Rabbit or Rat Platelet Cross-Reactivity

TRAP-5 and TRAP-6 demonstrate pronounced species selectivity in platelet activation assays. While both peptides potently activate human platelets, they do not induce shape change, aggregation, granule release, or thromboxane formation in rabbit or rat platelets at concentrations up to 100 μM [1][2]. This species restriction reflects differences in PAR receptor expression and ligand recognition across species, and contrasts with agonists such as ADP or collagen that exhibit broader cross-species activity [3].

Species Specificity Platelet Pharmacology Preclinical Model Selection

TRAP-5 vs. iso-TRAP-6: Metabolic Stability and Resistance to Aminopeptidase Degradation

The substitution of the N-terminal serine with isoserine in iso-TRAP-6 confers enhanced resistance to degradation by plasma aminopeptidases compared to the native serine-containing TRAP-6 sequence . However, this modification comes at the cost of reduced receptor activation potency, as iso-TRAP-6 exhibits lower agonist activity at PAR-1 than the native TRAP-5/TRAP-6 peptides [1]. Researchers must therefore balance the need for peptide stability against the requirement for robust PAR-1 activation.

Peptide Stability Aminopeptidase Resistance In Vitro Assay Optimization

Validated Research and Industrial Applications for TRAP-5 (H-Ser-Phe-Leu-Leu-Arg-OH) Based on Quantitative Evidence


Human Platelet Function Testing and Antiplatelet Drug Screening

TRAP-5 is optimized for use as a selective PAR-1 agonist in human platelet aggregation assays to evaluate platelet reactivity and screen antiplatelet compounds. Its well-characterized EC50 of 0.1-0.8 μM in human platelet-rich plasma enables standardized, reproducible activation of the thrombin receptor pathway independent of fibrin formation . Unlike thrombin, TRAP-5 does not trigger fibrin generation, simplifying assay interpretation and eliminating confounding coagulation cascade effects [1]. This application is particularly valuable for testing GPIIb/IIIa antagonists (e.g., abciximab, eptifibatide) and PAR-1 antagonists, as TRAP-5-induced aggregation is sensitive to these interventions [1].

SAR Studies Mapping the PAR-1 Tethered Ligand Pharmacophore

TRAP-5 serves as the definitive reference compound for structure-activity relationship investigations defining the minimal PAR-1 activation sequence. As the shortest peptide retaining full agonist activity (EC50 ~0.1-1.3 μM range for free acid forms), TRAP-5 establishes the baseline pharmacophore against which sequence truncations (e.g., TRAP-4, EC50 = 300 μM) and extensions (e.g., TRAP-6, EC50 = 0.8-1.3 μM) are quantitatively benchmarked [1]. Researchers employing TRAP-5 can systematically probe the contribution of the Arg residue at position 5 and the effect of C-terminal modifications on PAR-1 activation efficacy and potency.

In Vivo Cardiovascular Pharmacology: Differentiating PAR-1 from PAR-2 Mediated Hemodynamics

TRAP-6 (the direct hexapeptide analog of TRAP-5) produces a distinctive triphasic blood pressure response in anesthetized rodents—initial hypotension followed by rebound hypertension and sustained hypotension—that serves as a functional signature of PAR-1 activation in vivo . This response profile is quantitatively and qualitatively distinguishable from the exclusively prolonged hypotensive effect of PAR-2 agonists (e.g., SLIGRL) [1]. Researchers can leverage this differential hemodynamic fingerprint to validate PAR-1-specific pharmacology in cardiovascular models, to assess the efficacy of PAR-1 antagonists in vivo, and to study receptor crosstalk in PAR-1/PAR-2 knockout mouse strains [2].

In Vitro Studies of Calcium Mobilization and PDE3A Phosphorylation

TRAP-5 and TRAP-6 reliably induce transient intracellular calcium mobilization and rapid phosphorylation of phosphodiesterase 3A (PDE3A) in PAR-1-expressing cells and human platelets [1]. These well-documented downstream signaling readouts provide robust, quantifiable endpoints for studying PAR-1 signal transduction mechanisms, including G protein-coupled receptor (GPCR) pathway analysis and cross-talk with other platelet activation pathways. The PAR-1 selectivity of TRAP-5, with no detectable PAR-4 activity [2], ensures that observed calcium fluxes and PDE3A phosphorylation are attributable solely to PAR-1 engagement, eliminating confounding contributions from other PAR subtypes.

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